

An In-Depth Technical Guide to Lemildipine: Molecular Formula and Properties

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Compound of Interest

Compound Name: *Lemildipine*

Cat. No.: *B1674714*

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Abstract

Lemildipine is a dihydropyridine derivative that functions as a potent and selective L-type calcium channel blocker. This technical guide provides a comprehensive overview of its molecular formula, chemical and physical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, characterization, and key pharmacological assays are presented to facilitate further research and development. Additionally, this guide elucidates the signaling pathways modulated by **Lemildipine** and summarizes its pharmacokinetic profile, offering a valuable resource for professionals in the field of drug discovery and development.

Chemical and Physical Properties

Lemildipine, a third-generation dihydropyridine calcium channel antagonist, possesses a unique molecular structure that contributes to its distinct pharmacological profile. A comprehensive summary of its chemical and physical properties is provided below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₂ Cl ₂ N ₂ O ₆	[1]
IUPAC Name	3-isopropyl 5-methyl 2-((carbamoyloxy)methyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate	[1]
CAS Number	94739-29-4	[1]
Molecular Weight	457.3 g/mol	[1]
Appearance	Pale yellow crystalline powder	
Solubility	Soluble in methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water	
Melting Point	188-190 °C	
Synonyms	NB-818, NPK-1886	[1]

Synthesis and Characterization

The synthesis of **Lemildipine** can be achieved through a multi-step process, culminating in the formation of the dihydropyridine ring, a hallmark of this class of calcium channel blockers.

Synthesis Protocol

The synthesis of **Lemildipine** involves the Hantzsch dihydropyridine synthesis. A typical protocol is as follows:

- Step 1: Synthesis of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate. 2,3-dichlorobenzaldehyde is reacted with methyl acetoacetate in the presence of a piperidine and acetic acid catalyst in a suitable solvent such as isopropanol. The mixture is refluxed with continuous removal of water.

- Step 2: Synthesis of isopropyl 3-aminocrotonate. Isopropyl acetoacetate is reacted with aqueous ammonia in a suitable solvent like isopropanol at room temperature.
- Step 3: Hantzsch Condensation. A mixture of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, isopropyl 3-aminocrotonate, and 2-(carbamoyloxymethyl)-3-oxobutanoate is refluxed in a solvent such as methanol to yield **Lemildipine**.
- Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow crystalline powder.

Characterization Methods

The synthesized **Lemildipine** should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

Technique	Expected Results
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 1.2 (d, 6H, CH(CH ₃) ₂), 2.3 (s, 3H, CH ₃), 3.6 (s, 3H, OCH ₃), 4.8-5.0 (m, 3H, CH(CH ₃) ₂ and CH ₂ O), 5.4 (s, 1H, C4-H), 5.8 (br s, 2H, NH ₂), 7.1-7.4 (m, 3H, Ar-H), 8.2 (s, 1H, NH).
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 19.5, 22.0, 39.8, 51.0, 62.5, 67.8, 100.5, 104.2, 127.0, 128.5, 130.0, 132.5, 143.0, 145.5, 147.0, 156.5, 167.0, 167.5.
FT-IR (KBr)	ν (cm ⁻¹): 3400-3200 (N-H stretching), 1720-1680 (C=O stretching of esters and carbamate), 1650 (C=C stretching), 1220 (C-O stretching), 780 (C-Cl stretching).
Mass Spectrometry (ESI)	m/z: 457.08 [M+H] ⁺ , consistent with the molecular formula C ₂₀ H ₂₂ Cl ₂ N ₂ O ₆ .
Elemental Analysis	Calculated for C ₂₀ H ₂₂ Cl ₂ N ₂ O ₆ : C, 52.55%; H, 4.85%; N, 6.13%. Found: C, 52.51%; H, 4.88%; N, 6.10%.
Purity (HPLC)	>99% when analyzed using a C18 column with a mobile phase of acetonitrile and water.

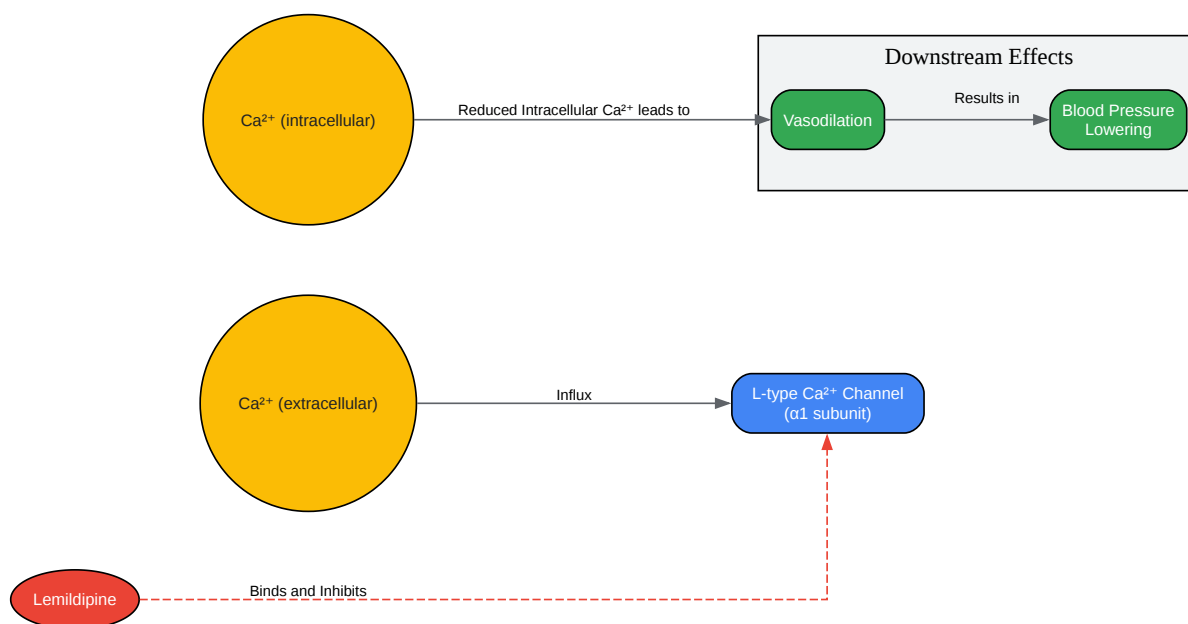
Pharmacology

Lemildipine's primary pharmacological action is the blockade of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone and cardiac contractility.

Mechanism of Action and Signaling Pathways

Lemildipine exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel, specifically at the dihydropyridine binding site. This binding stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium ions into smooth muscle

cells and cardiomyocytes. The reduction in intracellular calcium concentration leads to vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.



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Figure 1: Signaling pathway of **Lemildipine**'s action on L-type calcium channels.

Experimental Protocols for Pharmacological Assays

This assay determines the affinity of **Lemildipine** for the dihydropyridine binding site on the L-type calcium channel.

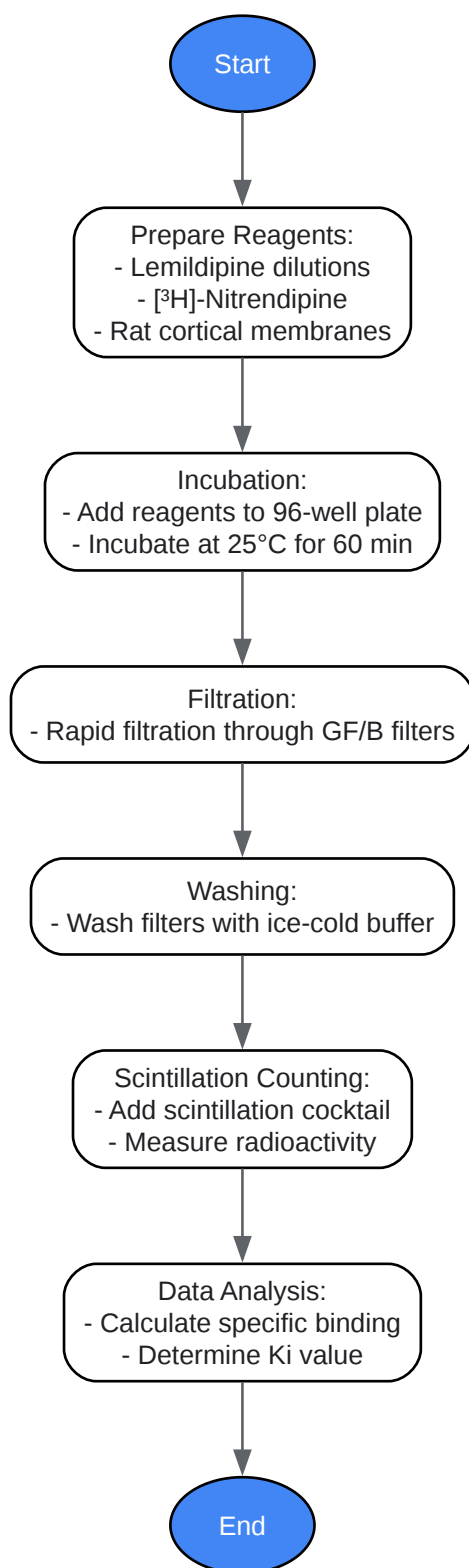
Materials:

- Rat cortical membranes (source of L-type calcium channels)

- [^3H]-Nitrendipine (radioligand)
- **Lemildipine** (test compound)
- Incubation buffer (50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters (GF/B)
- Scintillation cocktail
- Liquid scintillation counter

Protocol:

- Prepare serial dilutions of **Lemildipine** in the incubation buffer.
- In a 96-well plate, add 50 μL of incubation buffer (for total binding) or a high concentration of unlabeled nifedipine (for non-specific binding) or the **Lemildipine** dilutions.
- Add 50 μL of [^3H]-Nitrendipine (final concentration ~ 0.2 nM).
- Add 100 μL of the rat cortical membrane suspension (final protein concentration ~ 0.2 mg/mL).
- Incubate the plate at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding and determine the K_i value for **Lemildipine** using competitive binding analysis software.



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Figure 2: Experimental workflow for the receptor binding assay.

This assay evaluates the functional effect of **Lemildipine** on vascular smooth muscle contraction.

Materials:

- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
- Potassium chloride (KCl)
- **Lemildipine**
- Organ bath system with isometric force transducers

Protocol:

- Euthanize a rat and isolate the thoracic aorta.
- Cut the aorta into rings of 2-3 mm in width.
- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
- Induce contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.
- Once a stable contraction is achieved, add cumulative concentrations of **Lemildipine** to the bath at 15-minute intervals.
- Record the relaxation response as a percentage of the maximal contraction induced by KCl.
- Calculate the IC₅₀ value for **Lemildipine**.

Pharmacokinetics

The pharmacokinetic profile of **Lemildipine** has been investigated in various animal models. These studies provide essential information on its absorption, distribution, metabolism, and excretion (ADME).

Parameter	Rat (Oral)	Dog (Oral)	Reference
Bioavailability (%)	~ 40	~ 25	
T _{max} (h)	1 - 2	2 - 4	
t _{1/2} (h)	4 - 6	8 - 12	
Clearance (mL/min/kg)	25	15	
Volume of Distribution (L/kg)	5	8	
Primary Metabolism	Hepatic oxidation of the dihydropyridine ring and ester hydrolysis	Hepatic oxidation of the dihydropyridine ring and ester hydrolysis	
Excretion	Primarily via feces, with a smaller portion in urine	Primarily via feces, with a smaller portion in urine	

Conclusion

Lemildipine is a potent dihydropyridine L-type calcium channel blocker with a well-defined chemical structure and pharmacological profile. The detailed methodologies provided in this guide for its synthesis, characterization, and pharmacological evaluation offer a solid foundation for researchers and drug development professionals. Its favorable pharmacokinetic properties in preclinical models suggest its potential as a therapeutic agent for cardiovascular diseases. Further investigation into its clinical efficacy and safety is warranted.

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References

- 1. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
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